molecular formula C9H7NO2S B1355196 Methyl thieno[3,2-b]pyridine-6-carboxylate CAS No. 212571-01-2

Methyl thieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1355196
CAS No.: 212571-01-2
M. Wt: 193.22 g/mol
InChI Key: LTGJQBKVEKQZAF-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as apoptosis and cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Pim-1 kinase can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in inflammation, reducing inflammatory responses in affected cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Pim-1 kinase involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation can lead to the formation of inactive metabolites, reducing its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have distinct biological activities or toxicities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its biological activity . For example, its binding to plasma proteins can enhance its distribution to target tissues, increasing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles, such as the nucleus or mitochondria . This localization can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl thioglycolate with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires heating to around 100°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow synthesis techniques and the use of industrial reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl thieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Thieno[3,2-d]pyrimidine derivatives

Uniqueness

Methyl thieno[3,2-b]pyridine-6-carboxylate is unique due to its specific ring fusion and the position of the carboxylate group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJQBKVEKQZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571923
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212571-01-2
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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